1-(Isoquinoline-5-sulfonyl)-4-(aminomethyl)-piperidine dihydrochloride
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Overview
Description
1-(Isoquinoline-5-sulfonyl)-4-(aminomethyl)-piperidine dihydrochloride is a chemical compound known for its role as an inhibitor of mammalian protein kinases. This compound is particularly significant in the field of biochemical research due to its ability to competitively bind to ATP, thereby inhibiting protein kinase activity .
Preparation Methods
The synthesis of 1-(Isoquinoline-5-sulfonyl)-4-(aminomethyl)-piperidine dihydrochloride typically involves the reaction of isoquinoline-5-sulfonyl chloride with piperidine derivatives under controlled conditions. The reaction is carried out in an inert atmosphere, often at low temperatures to ensure stability and prevent decomposition. Industrial production methods may involve large-scale synthesis using automated reactors to maintain consistent quality and yield .
Chemical Reactions Analysis
1-(Isoquinoline-5-sulfonyl)-4-(aminomethyl)-piperidine dihydrochloride undergoes various chemical reactions, including:
Oxidation: This reaction can be facilitated using oxidizing agents such as hydrogen peroxide or potassium permanganate.
Reduction: Reduction reactions may involve reagents like lithium aluminum hydride.
Scientific Research Applications
This compound has a wide range of applications in scientific research:
Chemistry: Used as a reagent in organic synthesis and as an intermediate in the production of other chemical compounds.
Biology: Acts as an inhibitor of protein kinases, making it valuable in studies related to cell signaling and regulation.
Medicine: Potential therapeutic applications due to its inhibitory effects on protein kinases, which are involved in various diseases.
Industry: Utilized in the production of pharmaceuticals and other chemical products
Mechanism of Action
The mechanism of action of 1-(Isoquinoline-5-sulfonyl)-4-(aminomethyl)-piperidine dihydrochloride involves its binding to the ATP-binding site of protein kinases. This competitive inhibition prevents the phosphorylation of target proteins, thereby modulating cellular processes and signaling pathways .
Comparison with Similar Compounds
Similar compounds include:
Isoquinoline-5-sulfonyl chloride hydrochloride: Shares a similar structure but differs in its chloride group.
®-1-(Isoquinoline-5-sulfonyl)-pyrrolidin-3-ylamine dihydrochloride: Another protein kinase inhibitor with a different amine group. The uniqueness of 1-(Isoquinoline-5-sulfonyl)-4-(aminomethyl)-piperidine dihydrochloride lies in its specific piperidine and aminomethyl groups, which confer distinct biochemical properties and applications
Properties
CAS No. |
936250-35-0 |
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Molecular Formula |
C15H21Cl2N3O2S |
Molecular Weight |
378.3 g/mol |
IUPAC Name |
(1-isoquinolin-5-ylsulfonylpiperidin-4-yl)methanamine;dihydrochloride |
InChI |
InChI=1S/C15H19N3O2S.2ClH/c16-10-12-5-8-18(9-6-12)21(19,20)15-3-1-2-13-11-17-7-4-14(13)15;;/h1-4,7,11-12H,5-6,8-10,16H2;2*1H |
InChI Key |
ZAHMDSIGCPXKTF-UHFFFAOYSA-N |
Canonical SMILES |
C1CN(CCC1CN)S(=O)(=O)C2=CC=CC3=C2C=CN=C3.Cl.Cl |
Origin of Product |
United States |
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